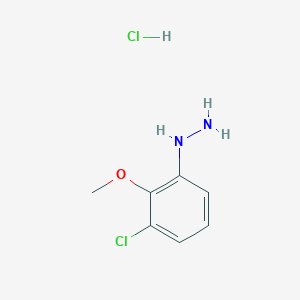

(3-chloro-2-methoxyphenyl)hydrazine hydrochloride

Description

(3-Chloro-2-methoxyphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 2-position of the phenyl ring. The molecular formula is C₇H₈ClN₂O·HCl, with an average molecular mass of 211.07 g/mol (calculated from similar compounds in ). This compound is primarily utilized as a precursor in the synthesis of heterocyclic frameworks, such as pyrazolines and pyrazoles, which are pivotal in medicinal chemistry for their biological activities .

Properties

IUPAC Name |

(3-chloro-2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-5(8)3-2-4-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXSFQRPJPESHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for (3-chloro-2-methoxyphenyl)hydrazine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-chloro-2-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s properties and reactivity are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron Effects : The methoxy group (-OCH₃) is electron-donating, enhancing nucleophilicity at the hydrazine group, whereas chlorine (-Cl) is electron-withdrawing, reducing reactivity in electrophilic substitutions .

- Fluorine vs. Methoxy : Replacing methoxy with fluorine (e.g., in ) increases electronegativity but reduces steric bulk, altering solubility and crystallization behavior .

Table 2: Comparison of Reaction Yields and Conditions

Key Findings :

- Yield Variations : The target compound achieves moderate yields (~60–78%) in pyrazoline synthesis, comparable to 2-chlorophenyl derivatives but lower than 3-methoxyphenyl analogues, likely due to steric challenges .

- Reaction Conditions : Methoxy-substituted hydrazines (e.g., ) often require milder conditions (e.g., 0°C) compared to chloro-substituted counterparts, which tolerate higher temperatures .

Biological Activity

(3-Chloro-2-methoxyphenyl)hydrazine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

- Chemical Name : (3-Chloro-2-methoxyphenyl)hydrazine hydrochloride

- CAS Number : 2178125-43-2

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 201.64 g/mol

The biological activity of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways are still under investigation, but preliminary studies suggest interactions with key metabolic enzymes and potential modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that (3-chloro-2-methoxyphenyl)hydrazine hydrochloride exhibits promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) observed were comparable to standard anti-TB drugs, suggesting a potential role in treating tuberculosis .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| (3-Chloro-2-methoxyphenyl)hydrazine | 3.12 | |

| Pyrazinamide | 3.12 | |

| Ciprofloxacin | 3.12 | |

| Streptomycin | 6.25 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated selective antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3 cells. The presence of the methoxy group is believed to enhance the compound's efficacy by increasing electron density on the aromatic system, facilitating better interaction with cellular targets .

Case Study: Anticancer Efficacy

In a controlled study, the compound exhibited an IC50 range of 0.1–100 µM against HeLa cells, indicating significant anticancer potential. Comparatively, similar hydrazones showed varying degrees of activity, emphasizing the importance of structural modifications in enhancing biological efficacy .

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| (3-Chloro-2-methoxyphenyl)hydrazine | 0.1–100 | HeLa | |

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | 0.1–11 | HeLa | |

| Doxorubicin | Variable | Multiple |

Toxicological Considerations

While exploring its biological activities, it is essential to consider the toxicological profile of (3-chloro-2-methoxyphenyl)hydrazine hydrochloride. Hydrazines are known for their potential toxicity, including hepatotoxicity and genotoxicity due to their ability to form reactive intermediates that can bind to cellular macromolecules . Therefore, understanding the safety profile through comprehensive toxicological studies is critical for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.